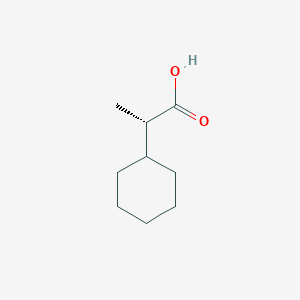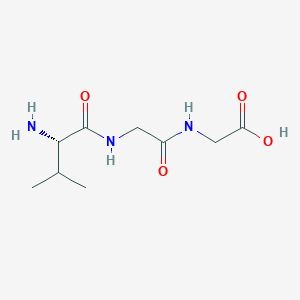
1-(Pyrimidin-2-yl)pipéridine-4-carbohydrazide
Vue d'ensemble
Description
It is a hydrazide derivative of pyrimidine and piperidine, which contributes to its diverse properties and functionalities.
Applications De Recherche Scientifique
1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
Target of Action
A structurally similar compound, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, has been reported to inhibit protein kinase b (pkb or akt) . PKB is a key component of intracellular signaling pathways regulating growth and survival .
Mode of Action
The related compound mentioned above acts as an atp-competitive inhibitor, selectively inhibiting pkb over the closely related kinase pka .
Biochemical Pathways
Pkb, the potential target of this compound, plays a crucial role in the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway is involved in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The structurally similar compound, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, was found to have low oral bioavailability due to rapid in vivo metabolism .
Result of Action
Inhibition of pkb, the potential target of this compound, can lead to modulation of biomarkers of signaling through pkb and strong inhibition of the growth of human tumor xenografts .
Analyse Biochimique
Cellular Effects
The effects of 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the PI3K-Akt signaling pathway can promote cell proliferation and survival . Additionally, it can affect gene expression by altering the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This compound can also influence gene expression by interacting with transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged activation or inhibition of specific signaling pathways.
Dosage Effects in Animal Models
The effects of 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.
Metabolic Pathways
1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and alter metabolite levels within cells . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Effective transport and distribution are essential for the compound to reach its target sites and exert its biochemical effects.
Subcellular Localization
1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is critical for its interaction with target biomolecules and the subsequent biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide typically involves the reaction of pyrimidine derivatives with piperidine and hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Step 1: Pyrimidine derivative reacts with piperidine in the presence of a suitable catalyst.
Step 2: The intermediate product is then treated with hydrazine to form the final compound.
Industrial Production Methods: Industrial production of 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, under mild to moderate temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine carboxylic acids, while reduction may produce piperidine derivatives.
Comparaison Avec Des Composés Similaires
- 1-(2-Pyrimidinyl)-4-piperidinecarbohydrazide
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
Comparison: 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide stands out due to its unique combination of pyrimidine and piperidine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Propriétés
IUPAC Name |
1-pyrimidin-2-ylpiperidine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c11-14-9(16)8-2-6-15(7-3-8)10-12-4-1-5-13-10/h1,4-5,8H,2-3,6-7,11H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRGLVPMUICLKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine](/img/structure/B1638555.png)

![Methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B1638557.png)
![2-[1-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexyl]acetic Acid](/img/structure/B1638558.png)

![disodium;5-amino-2-[(E)-2-(4-benzamido-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1638567.png)





![2,2,2-trifluoro-N-[(3S)-pyrrolidin-3-yl]acetamide](/img/structure/B1638600.png)

